molecular formula C12H15N3O2S B2419574 (2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025300-88-2

(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2419574
CAS No.: 1025300-88-2
M. Wt: 265.33
InChI Key: NFDKWWPAKOZTLY-FMIVXFBMSA-N
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Description

“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a sulfonyl group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the enamine: Starting with a suitable ketone or aldehyde, the enamine can be formed by reacting with a secondary amine such as dimethylamine.

    Sulfonylation: The enamine can then be reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Nitrile formation: Finally, the nitrile group can be introduced through a dehydration reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism by which “(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Dimethylamino)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
  • 3-((Dimethylamino)amino)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile

Uniqueness

“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is unique due to the specific combination of functional groups and the presence of the 4-methylphenyl sulfonyl moiety, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(2,2-dimethylhydrazinyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10-4-6-11(7-5-10)18(16,17)12(8-13)9-14-15(2)3/h4-7,9,14H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDKWWPAKOZTLY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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